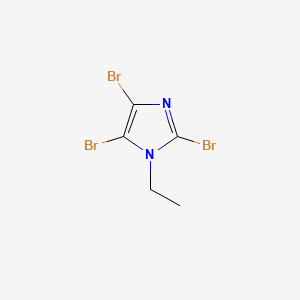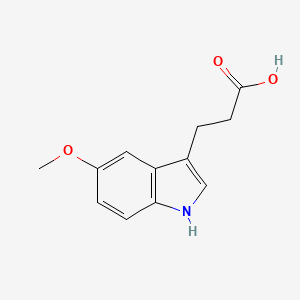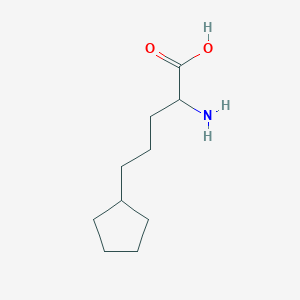
2-Amino-5-cyclopentylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Amino-5-cyclopentylpentanoic acid is a compound that falls within the category of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. Although the provided papers do not directly discuss 2-amino-5-cyclopentylpentanoic acid, they do provide insights into the synthesis and properties of structurally related amino acids and their derivatives. These insights can be extrapolated to understand the characteristics and potential synthesis routes for 2-amino-5-cyclopentylpentanoic acid.
Synthesis Analysis
The synthesis of amino acid derivatives often involves complex organic reactions that can introduce various functional groups and structural rigidity to the molecules. For instance, the stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid derivatives has been achieved through enantiodivergent synthetic sequences, which could be relevant for synthesizing the cyclopentyl analogue . Additionally, the asymmetric synthesis of fused bicyclic amino acids via intramolecular Pauson-Khand reaction demonstrates the potential for creating complex, rigid structures that could be analogous to the synthesis of 2-amino-5-cyclopentylpentanoic acid .
Molecular Structure Analysis
The molecular structure of amino acids and their derivatives can significantly influence their biological activity and physical properties. The NMR structural study and DFT theoretical calculations of cyclobutane-containing amino acids reveal the presence of strong intramolecular hydrogen bonds and a cis-fused octane structural unit, which confers high rigidity . This information is valuable for understanding the potential molecular structure of 2-amino-5-cyclopentylpentanoic acid, which may also exhibit strong intramolecular interactions and conformational rigidity.
Chemical Reactions Analysis
Amino acid derivatives can participate in various chemical reactions, which can be utilized to modify their structure or link them to other bioactive moieties. The metal-free C-N coupling reaction used to synthesize amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones is an example of such a reaction . This type of reaction could potentially be applied to 2-amino-5-cyclopentylpentanoic acid to create novel compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 2-amino-5-cyclopentylpentanoic acid, they do indicate that the introduction of amino acids to 2(5H)-furanone derivatives does not exhibit toxic effects in preliminary biological activity assays . This suggests that the physical and chemical properties of such derivatives are conducive to further bioactivity investigations, which could be relevant for the study of 2-amino-5-cyclopentylpentanoic acid.
Eigenschaften
IUPAC Name |
2-amino-5-cyclopentylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(10(12)13)7-3-6-8-4-1-2-5-8/h8-9H,1-7,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIVRCODIZNQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-cyclopentylpentanoic acid | |
CAS RN |
6267-32-9 |
Source


|
| Record name | NSC37910 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37910 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

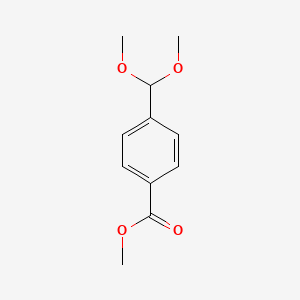
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester](/img/structure/B1295776.png)
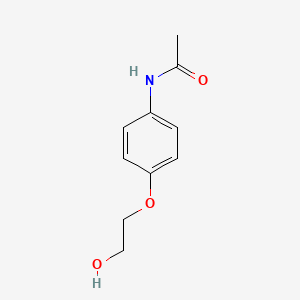
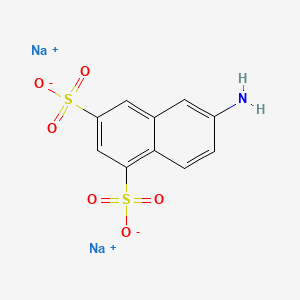
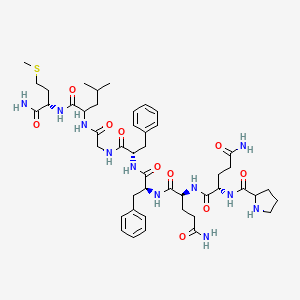
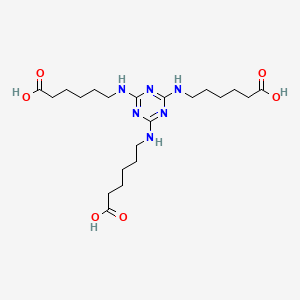
![Pyrazino[2,3-f]quinoxaline](/img/structure/B1295783.png)
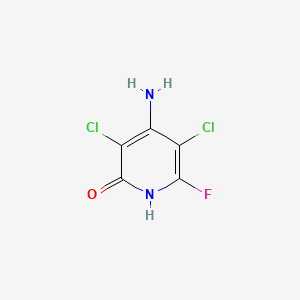
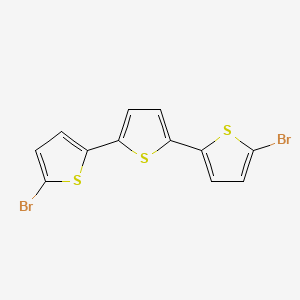

![4-phenyl-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1295790.png)
methanone](/img/structure/B1295794.png)
